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Compound of Interest

Compound Name: 4-Methylbiphenyl-3-ylboronic acid

Cat. No.: B3103376 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
4-Methylbiphenyl-3-ylboronic acid is a biphenyl derivative containing a boronic acid

functional group at the meta-position of one of the phenyl rings and a methyl group at the para-

position of the same ring. This compound is of interest to researchers in medicinal chemistry

and materials science due to the versatile reactivity of the boronic acid moiety, particularly in

Suzuki-Miyaura cross-coupling reactions for the synthesis of complex biaryl structures. This

technical guide provides an overview of the structural aspects of 4-Methylbiphenyl-3-
ylboronic acid, including its chemical properties and a general methodology for its synthesis

and characterization. Due to the limited availability of specific experimental data for this

particular isomer in public databases, this guide also presents data for closely related analogs

to provide a predictive structural analysis.

Chemical and Physical Properties
The fundamental properties of 4-Methylbiphenyl-3-ylboronic acid are summarized in the

table below. These are calculated or predicted values in the absence of comprehensive

experimental data.
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Property Value Source

Molecular Formula C₁₃H₁₃BO₂ -

Molecular Weight 212.05 g/mol -

CAS Number 1438810-09-3 [1]

Appearance
Predicted: White to off-white

solid
-

Solubility

Predicted: Soluble in organic

solvents like methanol, DMSO,

and THF; sparingly soluble in

water

-

Synthesis and Characterization
While a specific, detailed experimental protocol for the synthesis of 4-Methylbiphenyl-3-
ylboronic acid is not readily available in the reviewed literature, a general and widely

applicable method for the synthesis of arylboronic acids involves the reaction of an

organometallic intermediate with a trialkyl borate followed by acidic hydrolysis.[2] The logical

synthetic pathway is outlined below.

General Synthetic Protocol
The synthesis of 4-Methylbiphenyl-3-ylboronic acid can be conceptually approached via a

Grignard or organolithium reaction starting from a suitably substituted biphenyl precursor.

Reaction Scheme:
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3-Bromo-4-methylbiphenyl

Intermediate Boronate Ester

1. Mg or n-BuLi
2. Trialkyl borate

Trialkyl borate

4-Methylbiphenyl-3-ylboronic acidAqueous acid workup (e.g., HCl)

General synthetic workflow for arylboronic acids.
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Caption: General synthetic workflow for arylboronic acids.

Methodology:

Formation of the Organometallic Reagent: 3-Bromo-4-methylbiphenyl is reacted with

magnesium turnings in an anhydrous ether solvent (like THF or diethyl ether) to form the

corresponding Grignard reagent. Alternatively, an organolithium reagent can be formed by

reacting 3-bromo-4-methylbiphenyl with an alkyllithium reagent (e.g., n-butyllithium) at low

temperatures.

Borylation: The freshly prepared organometallic reagent is then added to a solution of a

trialkyl borate (e.g., trimethyl borate or triisopropyl borate) in an anhydrous solvent at low

temperature (typically -78 °C).

Hydrolysis: The resulting boronate ester intermediate is hydrolyzed by the addition of an

aqueous acid (e.g., hydrochloric acid) to yield the final product, 4-Methylbiphenyl-3-
ylboronic acid.

Purification: The crude product can be purified by recrystallization from an appropriate

solvent system or by column chromatography on silica gel.

Predicted Spectroscopic Data
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In the absence of specific experimental spectra for 4-Methylbiphenyl-3-ylboronic acid, the

following table provides predicted key spectroscopic features based on data from analogous

compounds.

Technique Predicted Key Features

¹H NMR

Aromatic protons (multiplets, δ 7.0-8.0 ppm),

Methyl protons (singlet, ~δ 2.4 ppm), Boronic

acid protons (broad singlet, variable chemical

shift)

¹³C NMR

Aromatic carbons (δ 120-145 ppm), Methyl

carbon (~δ 21 ppm), Carbon attached to boron

(broad signal)

IR (Infrared)

O-H stretch (broad, ~3300 cm⁻¹), C-H stretch

(aromatic, ~3030 cm⁻¹), C=C stretch (aromatic,

~1600, 1480 cm⁻¹), B-O stretch (~1350 cm⁻¹)

Mass Spec (MS)

Molecular ion peak (M⁺) corresponding to the

molecular weight (212.05 m/z) and

characteristic fragmentation pattern of biphenyl

compounds.

Structural Considerations and Reactivity
The key structural features of 4-Methylbiphenyl-3-ylboronic acid are the two phenyl rings,

which are not expected to be coplanar due to steric hindrance, and the boronic acid group. The

boronic acid moiety is a versatile functional group with several important chemical properties

and applications.

Suzuki-Miyaura Cross-Coupling
The primary application of arylboronic acids in drug development and materials science is their

use in the Suzuki-Miyaura cross-coupling reaction.[2] This palladium-catalyzed reaction forms a

new carbon-carbon bond between the boronic acid and an organic halide or triflate.
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Aryl Halide (R'-X)

Coupled Product (R-R')

4-Methylbiphenyl-3-ylboronic acid

Pd(0) Catalyst

Base (e.g., K₂CO₃)

Suzuki-Miyaura cross-coupling reaction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3103376?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3103376?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

